2-(1H-Indol-3-yl)acetohydrazide
Overview
Description
2-(1H-Indol-3-yl)acetohydrazide is a chemical compound that belongs to the class of indole-based acetohydrazides. These compounds are characterized by the presence of an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and an acetohydrazide group attached to the indole nitrogen atom.
Synthesis Analysis
The synthesis of indole-based acetohydrazide derivatives involves various chemical reactions. For instance, the reaction of 4-fluorobenzaldehyde with 2-(1H-1,2,4-triazole-1-yl)acetohydrazide leads to the formation of N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl)acetohydrazide, as described in one study . Another study reports the synthesis of a series of indole-based acetohydrazide derivatives, which were characterized by 13C NMR, 1H NMR, and HREI-MS . These methods are crucial for confirming the structure of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of indole-based acetohydrazides can be determined using various analytical techniques. X-ray diffraction analysis has been used to determine the crystal structure of a related compound, which crystallized in a monoclinic system . The study of the crystal structure of another derivative revealed that the molecules are interlinked by intermolecular hydrogen bonds, forming centrosymmetric dimers, and also displayed intramolecular hydrogen bonds forming closed six-membered loops .
Chemical Reactions Analysis
Indole-based acetohydrazides can undergo various chemical reactions. For example, the condensation of (1,8-diethyl-1,3,4,9-tetrahydro-pyrano[3,4-b]indol-1-yl)acetic acid hydrazide with salicylaldehyde yields a derivative that is a part of the non-steroidal anti-inflammatory drugs (NSAIDs) family . Another study describes the reaction of ethyl 2-((1H-indol-4-yl)oxy)acetate with hydrazine hydrate to form 2-((1H-indol-4-yl)oxy)acetohydrazide, which upon further reaction with various aldehydes yields substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazides .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole-based acetohydrazides are influenced by their molecular structure. The presence of different substituents on the indole ring can significantly affect the activity of the compounds. For instance, derivatives with hydroxyl groups at specific positions showed potent inhibitory activity against thymidine phosphorylase . The crystal structure analysis provides insights into the stability of the compounds, which is facilitated by intermolecular hydrogen-bond interactions .
Scientific Research Applications
Antioxidants, Anti-microbial and Cytotoxic Agents
- Field : Pharmacology .
- Application : This compound is used in the synthesis of Schiff base triazoles, which have been studied for their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic properties .
- Method : The compound is derived from Indole-3-acetic acid with substituted Benzaldehydes (5a-5g). These were evaluated for their varied biological potential through antioxidant, antimicrobial, enzyme inhibition, and cytotoxic evaluation .
- Results : The compounds showed good antioxidant potential in total antioxidant capacity (TAC) and total reducing power (TRP) assays. They also showed antibacterial activity against various tested strains. Some compounds exhibited good cytotoxic potential in the Brine Shrimp Lethality screening .
Crystallography
- Field : Crystallography .
- Application : The compound is used in the study of crystal structures .
- Method : The compound was synthesized and its crystal structure was analyzed .
- Results : The mean plane of the indole ring system subtends a dihedral angle of 87.27 (5)° to the almost planar acetohydrazide substituent. In the crystal, bifurcated N—H (O,N) and N—H N hydrogen bonds involving the pyrrole N–H grouping combine to form zigzag chains along a. Additional N—H O contacts from the hydrazide N–H group augmented by C—H π interactions link the molecules into chains along the a axis .
Antiviral, Anti-inflammatory, Anticancer, Anti-HIV, Antioxidant, Antimicrobial, Antitubercular, Antidiabetic, Antimalarial, Anticholinesterase Activities
- Field : Pharmacology .
- Application : Indole derivatives, including “2-(1H-Indol-3-yl)acetohydrazide”, have been found to possess various biological activities .
- Method : The compound is synthesized and tested for its biological activities .
- Results : The compound has shown potential in antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
PDE4B Selective Inhibitors for Arthritis and/or Multiple Sclerosis
- Field : Pharmacology .
- Application : The compound is used in the synthesis of 2-(1H-indol-3-yl)-quinoxaline derivatives, which are a new class of PDE4B selective inhibitors for arthritis and/or multiple sclerosis .
- Method : The compound is synthesized and its inhibitory potential is evaluated .
- Results : The synthesized molecules have shown potential as PDE4B selective inhibitors .
Corrosion Inhibitors
- Field : Materials Science .
- Application : The compound is used as a potential corrosion inhibitor for mild steel in hydrochloric acid solution .
- Method : The compound is tested for its corrosion inhibition action against mild steel in 0.5 M hydrochloric acid (HCl) solution using electrochemical and gravimetric measurement methods .
- Results : The study highlights the corrosion inhibition action of “2-(1H-Indol-3-yl)acetohydrazide” against mild steel .
Safety And Hazards
properties
IUPAC Name |
2-(1H-indol-3-yl)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-13-10(14)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHLCXMCGCVVCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202885 | |
Record name | 3-Indoleacetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Indol-3-yl)acetohydrazide | |
CAS RN |
5448-47-5 | |
Record name | Indole-3-acetic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5448-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Indoleacetic acid hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005448475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-3-acetic acid hydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63799 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indole-3-acetic acid hydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17812 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Indoleacetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-indoleacetic acid hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.247 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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